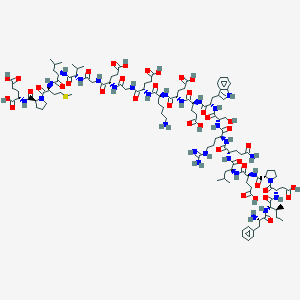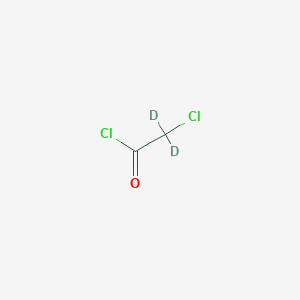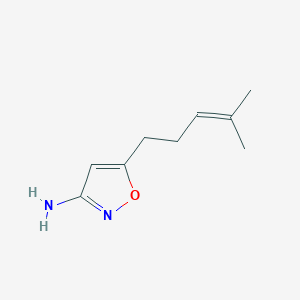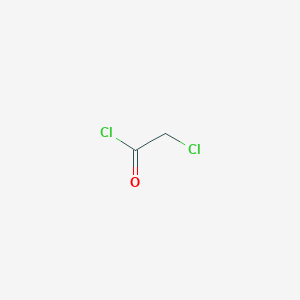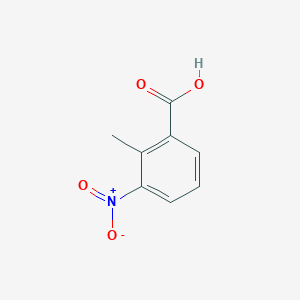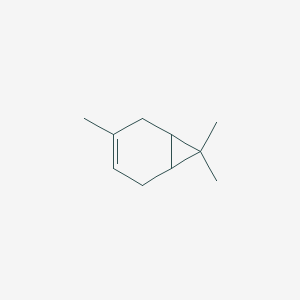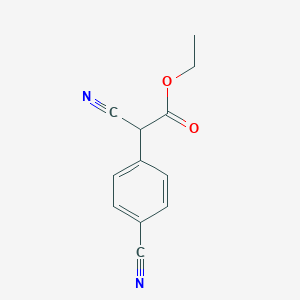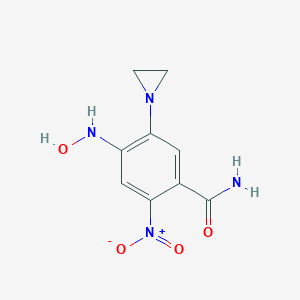
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, commonly known as AHNB, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the class of nitroaromatic compounds, which have been extensively studied for their anticancer properties. AHNB has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further exploration.
作用机制
The mechanism of action of AHNB is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA and proteins. AHNB may induce the formation of ROS within cancer cells, leading to oxidative stress and ultimately cell death.
生化和生理效应
AHNB has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its cytotoxic effects. AHNB has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, AHNB has been shown to inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
AHNB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits potent cytotoxicity against a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, AHNB also has some limitations. It may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, its cytotoxic effects may limit its use in certain experimental systems.
未来方向
There are several future directions for research on AHNB. One area of interest is the development of new analogs of AHNB that exhibit improved potency and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying its anticancer effects. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of AHNB in animal models. Overall, AHNB represents a promising candidate for the development of new anticancer drugs.
合成方法
AHNB can be synthesized by reacting 4-hydroxylamino-2-nitrobenzamide with ethyleneimine in the presence of a catalyst. The reaction proceeds via the formation of an aziridine intermediate, which is subsequently hydrolyzed to yield AHNB. The synthesis of AHNB is relatively simple and can be carried out using standard laboratory techniques.
科研应用
AHNB has been extensively studied for its anticancer properties. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including lung, breast, and colon cancer. AHNB has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. These findings suggest that AHNB may be a promising candidate for the development of new anticancer drugs.
性质
CAS 编号 |
119643-82-2 |
|---|---|
产品名称 |
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide |
分子式 |
C9H10N4O4 |
分子量 |
238.2 g/mol |
IUPAC 名称 |
5-(aziridin-1-yl)-4-(hydroxyamino)-2-nitrobenzamide |
InChI |
InChI=1S/C9H10N4O4/c10-9(14)5-3-8(12-1-2-12)6(11-15)4-7(5)13(16)17/h3-4,11,15H,1-2H2,(H2,10,14) |
InChI 键 |
OAALBIMEFVOQBY-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
规范 SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])NO |
其他 CAS 编号 |
119643-82-2 |
同义词 |
5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide AHNB |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



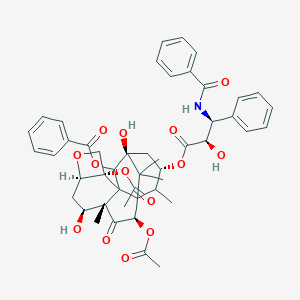
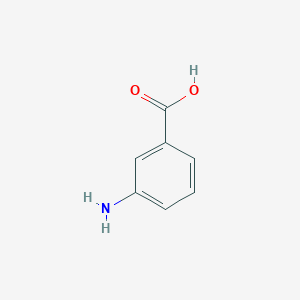
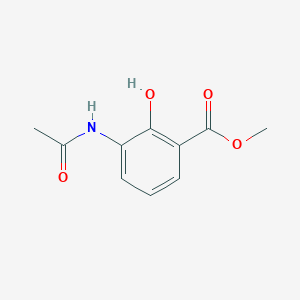
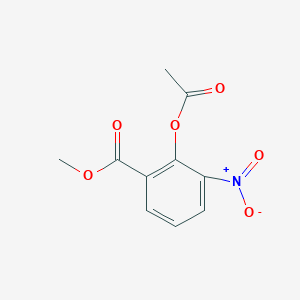
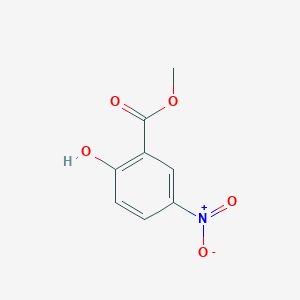
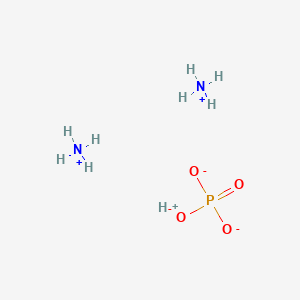
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
